REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].[C:11]([OH:17])(=[O:16])[CH2:12][C:13]([OH:15])=O.O=P(Cl)(Cl)Cl.O>CCOCC>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][C:13](=[O:15])[CH2:12][C:11]([O:17][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([Cl:8])=[CH:5][C:4]=1[Cl:9])=[O:16]
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Name
|
|
Quantity
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157.6 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC(=C1)Cl)Cl)O
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Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)O)(=O)O
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Name
|
|
Quantity
|
98 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled slightly
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Type
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FILTRATION
|
Details
|
The solid is collected by filtration
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)OC(CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |